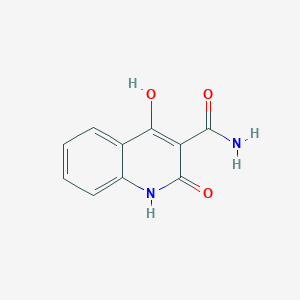

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

説明

特性

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)12-10(7)15/h1-4H,(H2,11,14)(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLDGFOLHQULBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716099 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139713-59-0 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure

The most common synthetic route begins with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Fig. 1), which is synthesized via the Gould-Jacobs cyclization of isatoic anhydride and diethyl malonate. Subsequent amidation with arylalkylamines or hydrazine derivatives yields the target carboxamide.

Key Steps:

Optimization Considerations:

Data Table: Representative Amidation Reactions

| Amine | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Benzylamine | Xylene | 150 | 85 | 99.5 | |

| 3-Fluorobenzylamine | Xylene | 150 | 78 | 98.2 | |

| Hydrazine hydrate | Ethanol | Reflux | 90 | 97.8 |

Gould-Jacobs Cyclization Followed by Amide Coupling

Procedure

This method integrates cyclization and coupling in a sequential workflow:

Advantages:

Data Table: Coupling Reactions with Polystyrene-Supported HOBt

| Amine | Coupling Agent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1-Amino-3,5-dimethyladamantane | HBTU | 68 | 99.1 | |

| 4-Fluorophenylpiperazine | PyBrOP | 75 | 98.7 |

Peptide Coupling Using Carbodiimide Reagents

Procedure

Carbodiimides (e.g., DCC, EDC) activate the carboxylic acid intermediate for amide bond formation:

Challenges:

Data Table: Carbodiimide-Mediated Coupling

Hydrolysis of Nitrile Intermediates

Procedure

A less common route involves nitrile intermediates:

Limitations:

-

Low Yields : Hydrolysis often results in over-oxidation to carboxylic acids.

-

Niche Applications : Primarily used for electron-deficient amines.

Solid-Phase Synthesis Approaches

Procedure

Modern workflows employ solid-phase resins to streamline synthesis:

化学反応の分析

Alkylation Reactions

The 4-hydroxy group serves as a primary site for alkylation. Methylation studies reveal regioselectivity dependent on reaction conditions:

| Base Used | Solvent | Temperature | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triethylamine | DMF | 50°C | 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80 | |

| NaH/K₂CO₃ | DMF/DMSO | 60–80°C | 4-methoxy derivatives | 60–85 |

Mechanistic studies indicate that steric hindrance near the nitrogen atom favors O-methylation over N-methylation in SN2 reactions . Computational analyses (DFT) confirm that the anion generated from the 4-hydroxy group preferentially reacts at oxygen due to lower steric barriers .

Acylation and Amidation

The carboxamide group participates in condensation reactions, forming hybrid structures:

Key Reactions:

-

Amide bond formation : Reacts with ethylenediamine to generate amino carboxamides (e.g., 7 in Scheme 2 of ), enabling further derivatization for hybrid molecules.

-

Cinnamic/ferulic acid coupling : Hybrids like 11e (IC₅₀ = 52 μM for LOX inhibition) are synthesized via di-amide linkers, combining antioxidant and enzymatic inhibitory properties .

Hydrolysis and Decarboxylation

Under basic or acidic conditions:

-

The ester group in derivatives (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) hydrolyzes to carboxylic acids (6 ) at 68% yield .

-

Decarboxylation occurs competitively during prolonged heating, forming 4-hydroxyquinolin-2-ones as side products .

Nucleophilic Substitution

The 4-hydroxy-2-oxo-1,2-dihydroquinoline core undergoes halogenation and coupling reactions:

-

Chlorination : 4-Chloro intermediates react with aminopyridines in DMF to form pyridylamides via nucleophilic aromatic substitution (Scheme in ).

-

Bromination : Derivatives like N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide are synthesized for SAR studies.

Biological Interaction-Driven Modifications

The carboxamide moiety is critical for target binding:

-

GyrB inhibition : Docking studies reveal hydrogen bonds between the carboxamide and Arg84/Arg144 residues in S. aureus GyrB, with hydrophobic interactions at Pro87 .

-

Multi-target activity : Hybrid 11e exhibits dual LOX inhibition (IC₅₀ = 52 μM) and lipid peroxidation suppression (97%), attributed to synergistic effects of the carboxamide and acetylated ferulic acid .

Comparative Reactivity of Analogues

Mechanistic Insights

科学的研究の応用

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds

The compound serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structural features facilitate various chemical reactions, including:

- Oxidation : Can yield quinoline derivatives using oxidizing agents like potassium permanganate.

- Reduction : Reduction reactions can produce dihydroquinoline derivatives with reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the quinoline ring with nucleophiles like amines and thiols.

Antimicrobial Properties

Research has demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit significant antimicrobial activity. A study evaluated new derivatives against various bacterial strains, revealing minimum inhibitory concentration (MIC) values ranging from 0.23 mg/mL to 0.70 mg/mL against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

In studies focused on sepsis treatment, derivative 13a exhibited substantial anti-inflammatory properties in mouse models. The results indicated significant inhibition of cytokine release (IL-6 and TNF-α) and improved survival rates in treated animals .

Anticancer Activity

The compound has also been explored for its anticancer potential. Research involving N-phenyl-6-chloro derivatives showed significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines . The mechanism involves inhibition of key cellular pathways, making it a candidate for further drug development.

Study on Antimicrobial Derivatives

A series of novel N'-arylidene derivatives were synthesized and evaluated for antibacterial activity against opportunistic infections in HIV patients. The results indicated moderate antibacterial activity with promising potential for further development .

Study on Anti-HIV Activity

Research focused on synthesizing derivatives aimed at combating HIV revealed that modifications to the core structure could enhance both antibacterial and anti-HIV activities. Docking studies confirmed interactions with the catalytic domain of HIV integrase .

作用機序

類似化合物の比較

類似化合物

- 4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸

- 4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸エチル

- 4-ヒドロキシ-1-メチル-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミド

類似化合物との比較

Comparison with Structural Analogs

Substituted Quinoline-3-carboxamides

Key structural analogs differ in substituents on the quinoline core or the carboxamide side chain. These modifications significantly influence analgesic activity and stability:

Key Findings :

- Methoxy Substitution : Addition of 6,7-dimethoxy groups enhances analgesic activity, as seen in the lead compound (75.3% inhibition at 20 mg/kg) .

- Amide vs. Acid Derivatives : Carboxamides (e.g., pyridylmethylamide) exhibit superior activity and stability compared to carboxylic acids, which are prone to decarboxylation .

- Allyl Substitution : 1-Allyl derivatives (e.g., 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-carboxamide) retain high activity but may require formulation adjustments due to polymorphism .

Heterocyclic Analogs Beyond Quinoline

2.2.1. Benzothiazine-3-carboxamides

4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides are sulfo analogs of quinoline carboxamides. These compounds share similar carboxamide pharmacophores but replace the quinoline nitrogen with sulfur. Despite structural differences, they exhibit comparable analgesic activity, highlighting the importance of the carboxamide group in bioactivity .

2.2.2. Oxicam Derivatives (e.g., Piroxicam, Tasquinimod)

Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) is an anti-angiogenic agent with a modified quinoline core. Unlike the parent compound, tasquinimod’s 5-methoxy and trifluoromethylphenyl groups confer anti-cancer properties, demonstrating how substituent tuning can redirect biological activity .

Structure-Activity Relationship (SAR) Insights

- Core Stability: The 4-hydroxy-2-oxo-1,2-dihydroquinoline core is essential for activity. Saturation (e.g., hexahydroquinoline derivatives) reduces activity due to conformational changes .

- Amide Substituents : Bulky, aromatic amide groups (e.g., pyridylmethyl) enhance binding to biological targets. Secondary amides (e.g., cycloalkylamides) show reduced efficacy .

- Electron-Donating Groups : Methoxy groups at positions 6 and 7 increase electron density, improving receptor interaction and metabolic stability .

生物活性

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (also referred to as 4-HO-QCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-HO-QCA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, which prevents the catalysis of biochemical reactions. This inhibition can lead to various physiological effects depending on the targeted enzyme.

Antimicrobial Activity

4-HO-QCA exhibits promising antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated moderate antibacterial activity, particularly against Streptococcus pneumoniae and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in overcoming antibiotic resistance .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 16 - 32 |

| Staphylococcus aureus | 4 - 8 |

Anticancer Activity

Research has highlighted the anticancer potential of 4-HO-QCA derivatives. For instance, compounds synthesized from this scaffold were tested against the MCF-7 breast cancer cell line. The results indicated that these compounds could significantly reduce cell viability, showcasing their potential as anticancer agents .

Case Study: MCF-7 Cell Line

In vitro studies involving the MCF-7 cell line revealed that certain derivatives of 4-HO-QCA exhibited IC50 values ranging from 40 to 100 µM, indicating their effectiveness in inhibiting cancer cell proliferation .

Anti-HIV Activity

The compound has also been investigated for its anti-HIV properties. A series of derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. While some showed promising results, significant activity was only observed at higher concentrations (>100 µM), suggesting that further optimization is required for therapeutic applications .

Multi-target Activity

Recent research emphasizes the multi-target potential of 4-HO-QCA derivatives. These compounds have been designed to exhibit not only antibacterial and anticancer properties but also anti-inflammatory effects through lipoxygenase (LOX) inhibition. For instance, specific derivatives demonstrated LOX inhibitory activity with IC50 values around 10 μM, highlighting their potential as multi-target agents in drug development .

Summary of Biological Activities

| Activity Type | Target/Effect | IC50/MIC Values |

|---|---|---|

| Antibacterial | S. pneumoniae, S. aureus | MIC: 4 - 32 µg/mL |

| Anticancer | MCF-7 Cell Line | IC50: 40 - 100 µM |

| Anti-HIV | HIV-1 Replication | >100 µM |

| Anti-inflammatory | LOX Inhibition | IC50: ~10 μM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its analogues?

- Methodology : The compound can be synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate at 215–220°C under anhydrous conditions. Use molecular sieves to minimize hydrolysis byproducts (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones, which form 2.4–5.6% of impurities). Avoid diphenyl oxide as a solvent due to its environmental hazards and potential to introduce water .

- Structural Confirmation : Confirm purity via elemental analysis and ¹H NMR spectroscopy. Sharp melting points and solubility profiles (e.g., moderate solubility in DMF/DMSO, insolubility in water) are indicative of structural integrity .

Q. How can the analgesic activity of this compound be preliminarily assessed?

- Experimental Design : Use the "acetic acid writhing" model in mice (e.g., 18–23 g males, n=10/group). Administer the compound orally at 20 mg/kg as a Tween-80-stabilized aqueous suspension. Compare results against reference analgesics (e.g., Piroxicam, Nabumetone). Analyze the reduction in writhing episodes over 20 minutes post-injection of 0.6% acetic acid (0.1 mL/10 g body weight) .

- Data Interpretation : Express activity as a percentage reduction relative to the control group. Use Student’s t-test for statistical significance (p<0.05) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H NMR : Identify protons on the quinoline ring (e.g., aromatic protons at δ 6.8–8.2 ppm) and carboxamide groups (NH signals at δ ~10 ppm) .

- Elemental Analysis : Verify C, H, N percentages to confirm stoichiometry .

- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline purity .

Advanced Research Questions

Q. How does polymorphism affect the biological activity of this compound derivatives?

- Case Study : N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exists in α- and β-polymorphic forms. The α-form shows higher analgesic activity (e.g., 45% writhing reduction vs. 30% for β-form) due to differences in crystalline phase composition. Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize polymorphs .

- Implications : Optimize crystallization conditions (e.g., solvent, cooling rate) to isolate therapeutically relevant polymorphs. Monitor phase stability during formulation .

Q. How can synthetic byproducts be minimized during large-scale production?

- Critical Factors :

- Water Control : Moisture triggers hydrolysis of the ester intermediate to 4-hydroxy-1,2-dihydroquinolin-2-ones. Use molecular sieves and anhydrous reagents .

- Solvent Selection : Replace diphenyl oxide with greener alternatives (e.g., triethyl methanetricarboxylate) to avoid toxic byproducts .

Q. How can contradictory data on biological activity be resolved?

- Case Example : Discrepancies in analgesic efficacy between studies may arise from polymorphic variability or differences in animal models.

- Resolution Strategies :

- Standardize Protocols : Use identical dosing regimens (e.g., 20 mg/kg oral suspension) and animal strains .

- Phase Purity Analysis : Employ XRD or HPLC to verify polymorph composition before biological testing .

- Meta-Analysis : Compare results across studies using fixed-effect models to account for heterogeneity .

Q. What structural modifications enhance cholinesterase inhibitory activity?

- Design Insights : Introduce substituents to the quinoline core (e.g., hexahydropyrimido[5,4-c]quinoline-2,5-diones) to improve binding to acetylcholinesterase (AChE). Use molecular docking studies to predict interactions with the catalytic triad (e.g., Ser203, His447) .

- Synthetic Approach : Couple 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with substituted piperazines or hydrazides via peptide coupling reagents (e.g., EDC/HOBt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。